

## Zabofloxacin discovery and development history

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An In-depth Technical Guide to the Discovery and Development of Zabofloxacin

### Introduction

**Zabofloxacin** (formerly DW-224a) is a fourth-generation fluoroquinolone antibiotic characterized by its broad-spectrum activity, particularly against Gram-positive pathogens, including multidrug-resistant strains.[1][2] Developed by Dong Wha Pharmaceuticals, it has emerged as a significant agent in the treatment of respiratory tract infections.[2][3][4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of **Zabofloxacin**, tailored for researchers, scientists, and drug development professionals. **Zabofloxacin** has been approved in South Korea for the treatment of acute bacterial exacerbation of chronic obstructive pulmonary disease (COPD).[5][6]

## **Discovery and Chemical Structure**

**Zabofloxacin** is a fluoronaphthyridone antibiotic.[5][6] Its chemical name is {1-cyclopropyl-6-fluoro-7-[8-(methoxyimino)-2,6-diazaspiro[5][7]oct-6-yl]-4oxo-1,4-dihydro[8][9]naphthyridine-3-carboxylic acid hydrochloride}.[5][6] The drug has been developed in two forms: **zabofloxacin** hydrochloride (DW-224a) and **zabofloxacin** aspartate (DW-224aa).[5][6] Structural modifications to the basic quinolone ring, a common strategy in the development of this class of antibiotics, have endowed **Zabofloxacin** with enhanced potency and an improved antibacterial spectrum.[5]

## **Mechanism of Action**

### Foundational & Exploratory



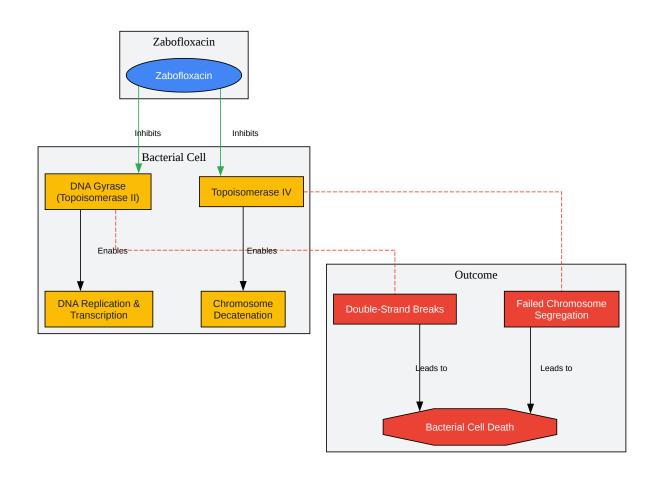


Like other fluoroquinolones, **Zabofloxacin**'s bactericidal effect is achieved through the inhibition of essential bacterial enzymes involved in DNA replication and repair.[10] Its primary targets are DNA gyrase (topoisomerase II) and topoisomerase IV.[1][11]

- DNA Gyrase Inhibition: By binding to the DNA gyrase-DNA complex, Zabofloxacin stabilizes
  it, preventing the re-ligation of cleaved DNA strands. This leads to the accumulation of
  double-strand breaks in the bacterial DNA, which is ultimately lethal to the cell.[7][11]
- Topoisomerase IV Inhibition: Zabofloxacin also inhibits topoisomerase IV, an enzyme critical
  for the separation of interlinked daughter DNA molecules following replication. This inhibition
  prevents the proper segregation of chromosomes into daughter cells, thereby halting cell
  division.[7][11]

This dual-targeting mechanism confers potent activity against a broad spectrum of pathogens and may lower the propensity for resistance development compared to earlier-generation fluoroquinolones.[11]





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Caption: Mechanism of action of Zabofloxacin.

# Preclinical Development In Vitro Activity



**Zabofloxacin** has demonstrated potent in vitro activity against a wide range of respiratory pathogens. It is particularly effective against Streptococcus pneumoniae, including strains resistant to penicillin and other quinolones.[8] Studies have shown its superior activity compared to other fluoroquinolones like ciprofloxacin and moxifloxacin against certain isolates. [8] It is also active against Staphylococcus aureus (including MRSA), Haemophilus influenzae, and Moraxella catarrhalis.[5][6][12] However, it lacks potency against major nosocomial Gramnegative pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii.[6][12]

Table 1: In Vitro Activity of **Zabofloxacin** and Comparators against Streptococcus pneumoniae

Organism/Resistance Profile	Antibiotic	MIC90 (mg/L)
Penicillin-Sensitive S. pneumoniae	Zabofloxacin	0.03[8]
Gemifloxacin	0.03[8]	_
Moxifloxacin	0.25[8]	_
Ciprofloxacin	2[8]	_
Penicillin-Resistant S. pneumoniae	Zabofloxacin	0.03[8]
Quinolone-Resistant S. pneumoniae	Zabofloxacin	1[8]
Gemifloxacin	1[8]	

Table 2: In Vitro Activity of **Zabofloxacin** against Methicillin-Resistant Staphylococcus aureus (MRSA)

Antibiotic	MIC50 (μg/ml)	MIC90 (μg/ml)
Zabofloxacin	0.25[13][14]	2[13][14]

## **In Vivo Efficacy**



In vivo studies in murine infection models have corroborated the potent in vitro activity of **Zabofloxacin**. It has shown significant protective effects in systemic and respiratory tract infection models caused by S. pneumoniae and MRSA.[8][15]

Table 3: In Vivo Efficacy of **Zabofloxacin** and Comparators in Murine Systemic Infection Models

Pathogen	Antibiotic	ED50 (mg/kg)
Penicillin-Susceptible S. pneumoniae	Zabofloxacin	0.42[8]
Gemifloxacin	2.09[8]	
Moxifloxacin	18.00[8]	_
Ciprofloxacin	31.45[8]	-
MRSA	Zabofloxacin	29.05[13][14][15]

## **Pharmacokinetics**

Pharmacokinetic properties of **Zabofloxacin** have been evaluated in both animal models and human subjects. In rats, the oral bioavailability was determined to be 27.7%, with approximately 8% of the drug excreted into bile and urine respectively after oral administration. [16]

Human pharmacokinetic studies were conducted in healthy male volunteers.[3][5] A randomized, open-label, single-dose, two-way crossover study compared the pharmacokinetics of a 400 mg **zabofloxacin** hydrochloride capsule and a 488 mg **zabofloxacin** aspartate tablet. [3][4][17] The results showed that the two formulations were bioequivalent.[3][17] Peak plasma concentrations are typically reached within 1-2 hours after oral administration, with a half-life of approximately 8.3 hours.[1][3][4]

Table 4: Pharmacokinetic Parameters of **Zabofloxacin** Formulations in Healthy Volunteers (Single Dose)



Formulation (Dose as Zabofloxacin)	Cmax (ng/mL)	AUClast (ng·h/mL)	Tmax (h)	t1/2 (h)
Hydrochloride Capsule (366.7 mg)	1889.7 ± 493.4[3][17]	11,110 ± 2005.0[3][17]	0.5 - 4[5]	~8.3[3][4]
Aspartate Tablet (366.5 mg)	2005.0 ± 341.3[3][17]	11,719 ± 2507.5[3][17]	0.8 - 3[5]	~8.3[3][4]
Data presented as mean ± standard deviation where				
available.				

## **Clinical Development**

**Zabofloxacin** has undergone several clinical trials to evaluate its efficacy and safety for treating bacterial infections, primarily respiratory tract infections.[7]



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**Caption:** General workflow of **Zabofloxacin**'s drug development.

A pivotal Phase III, multicenter, double-blind, non-inferiority trial (NCT01658020) compared a 5-day course of oral **Zabofloxacin** (367 mg once daily) with a 7-day course of oral moxifloxacin (400 mg once daily) for the treatment of acute bacterial exacerbation of COPD.[9][18] The study enrolled 345 patients.[9]



The results demonstrated that **Zabofloxacin** was not inferior to moxifloxacin in achieving clinical cure.[9] The safety profiles of the two drugs were comparable, with adverse drug reactions occurring in 9.7% of patients in the **zabofloxacin** group and 9.6% in the moxifloxacin group.[9] Commonly reported adverse events in clinical studies included nausea, hypotension, and somnolence.[5][6]

Table 5: Clinical Efficacy in Phase III Trial for COPD Exacerbation

Parameter	Zabofloxacin (n=175)	Moxifloxacin (n=167)	95% Confidence Interval for Difference
Clinical Cure Rate (Per Protocol)	86.7%[9]	86.3%[9]	-7.7% to 8.6%[9]
Clinical Cure Rate (Intention-to-Treat)	77.1%[9]	77.3%[9]	-9.0% to 8.8%[9]
Microbiological Response Rate	67.4%	79.5%	N/A (p=0.22)[9]
Adverse Drug Reaction Rate	9.7%[9]	9.6%[9]	N/A (p=0.97)[9]

# **Experimental Protocols**In Vitro Susceptibility Testing (MIC Determination)

The minimum inhibitory concentrations (MICs) are typically determined using the agar dilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

- Media Preparation: Mueller-Hinton agar is prepared and autoclaved. For fastidious organisms like S. pneumoniae, the agar is supplemented with 5% defibrinated sheep blood.
- Antibiotic Dilution: Stock solutions of Zabofloxacin and comparator agents are prepared. A
  series of twofold dilutions are made to achieve the desired final concentrations in the agar
  plates.



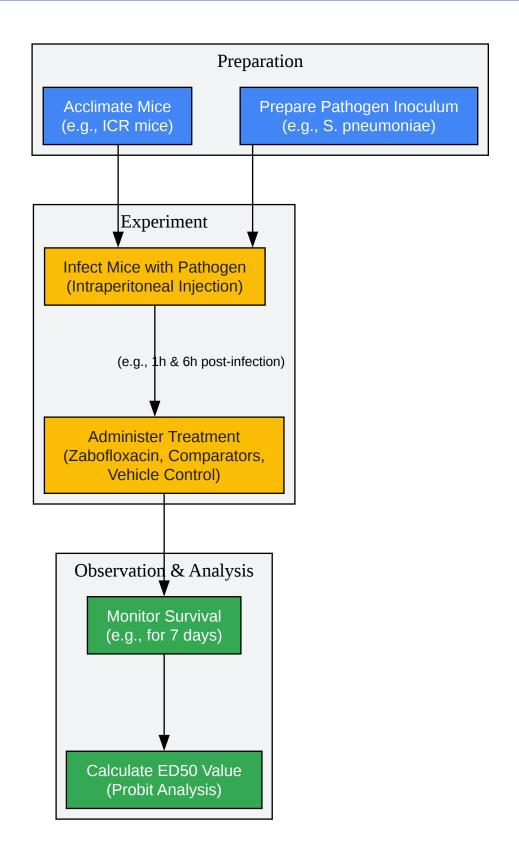
- Inoculum Preparation: Bacterial isolates are grown overnight on appropriate agar plates.
   Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10<sup>8</sup> CFU/mL). This suspension is further diluted to yield a final inoculum of 10<sup>4</sup> CFU per spot on the agar plate.
- Inoculation: Using a multipoint inoculator, the prepared bacterial suspensions are spotted onto the surface of the antibiotic-containing agar plates.
- Incubation: Plates are incubated at 35-37°C for 18-24 hours. For S. pneumoniae, incubation is performed in an atmosphere of 5% CO<sub>2</sub>.
- Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

## In Vivo Murine Systemic Infection Model

This model assesses the in vivo efficacy of an antibiotic in protecting mice from a lethal systemic infection.

- Animal Model: Specific pathogen-free ICR mice (typically 5-6 weeks old) are used.
- Infection: Mice are challenged via intraperitoneal injection with a lethal dose of the pathogen (e.g., S. pneumoniae), typically at a concentration that causes mortality in control animals within 48-72 hours.
- Treatment: Zabofloxacin and comparator drugs are administered orally or subcutaneously at various doses at specified time points post-infection (e.g., 1 and 6 hours after bacterial challenge).
- Observation: Mice are monitored for a period of 7 days for survival.
- Data Analysis: The median effective dose (ED<sub>50</sub>), which is the dose required to protect 50% of the infected mice from death, is calculated using probit analysis.





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**Caption:** Experimental workflow for a murine systemic infection model.



## Pharmacokinetic Analysis by LC-MS/MS

The plasma concentrations of **Zabofloxacin** are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][17]

- Sample Collection: Blood samples are collected from subjects at predetermined time points into heparinized tubes. Plasma is separated by centrifugation and stored at -70°C until analysis.
- Sample Preparation: An internal standard is added to plasma samples. Proteins are
  precipitated by adding a solvent like methanol. After vortexing and centrifugation, the
  supernatant is collected for analysis.
- Chromatography: The supernatant is injected into an HPLC system equipped with a C18 reversed-phase column. A mobile phase (e.g., a gradient of acetonitrile and water with formic acid) is used to separate **Zabofloxacin** from other plasma components.
- Mass Spectrometry: The column eluent is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source. The analysis is performed in the multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Zabofloxacin and the internal standard.
- Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The plasma concentration of **Zabofloxacin** in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
- Pharmacokinetic Parameter Calculation: The plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC, and t<sub>1</sub>/<sub>2</sub>.

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